

"characterization of potassium ethyl sulfate using 1H NMR spectroscopy"

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Compound of Interest		
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An Application Note on the Characterization of **Potassium Ethyl Sulfate** Using ¹H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the characterization of **potassium ethyl sulfate** using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes detailed protocols for the synthesis of **potassium ethyl sulfate** and the preparation of samples for NMR analysis. Furthermore, it presents the expected ¹H NMR spectral data, which is crucial for the structural verification and purity assessment of the compound. This guide is intended to assist researchers in accurately identifying and characterizing **potassium ethyl sulfate** in a laboratory setting.

Introduction

Potassium ethyl sulfate (C₂H₅KO₄S) is an organic salt that serves as a valuable intermediate in various chemical syntheses. Accurate structural confirmation and purity analysis are critical for its application. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environments of its hydrogen atoms. The characteristic signals of the ethyl group in the ¹H NMR spectrum—a triplet and a quartet—provide a definitive fingerprint for the identification of **potassium ethyl sulfate**.



Experimental ProtocolsSynthesis of Potassium Ethyl Sulfate

This protocol outlines the laboratory synthesis of **potassium ethyl sulfate** from ethanol and sulfuric acid.[1][2] The reaction proceeds via the formation of ethyl hydrogen sulfate, which is subsequently neutralized and converted to its potassium salt.[1][2]

Materials:

- Ethanol (80 mL)
- Concentrated Sulfuric Acid (20 mL)
- Calcium Carbonate
- Potassium Carbonate (approx. 50 g)
- Methanol (for recrystallization)
- Cold Water (500 mL)
- Standard reflux and filtration apparatus

Procedure:

- Esterification: Slowly add 20 mL of concentrated sulfuric acid to 80 mL of ethanol in a reaction flask, shaking to mix. The reaction is exothermic and generates considerable heat.
 [1]
- Reflux: Heat the reaction mixture under reflux for 2-3 hours. This step forms ethyl hydrogen sulfate.[1] The temperature should be maintained below 140 °C to prevent the formation of diethyl ether.[2]
- Neutralization: Cool the mixture and pour it into 500 mL of cold water with stirring. Neutralize
 the solution by adding calcium carbonate until effervescence ceases. This converts
 unreacted sulfuric acid to calcium sulfate and ethyl hydrogen sulfate to the soluble calcium
 ethyl sulfate.[1]

Methodological & Application

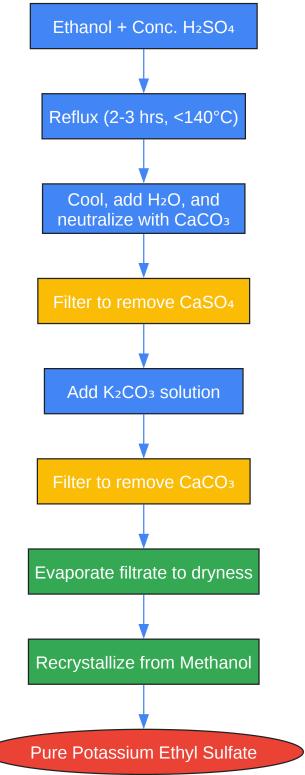




- Filtration 1: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the solid residue with a small amount of water.[1]
- Salt Formation: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline. This precipitates calcium as calcium carbonate and forms **potassium ethyl sulfate** in the solution.[1][2]
- Filtration 2: Remove the precipitated calcium carbonate by filtration.
- Isolation: Evaporate the filtrate to dryness to obtain crude **potassium ethyl sulfate**.[1]
- Purification: Purify the crude product by recrystallization from methanol to obtain pure
 potassium ethyl sulfate.[1]



Synthesis Workflow for Potassium Ethyl Sulfate



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Caption: Synthesis workflow for **potassium ethyl sulfate**.



¹H NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3] This protocol details the steps for preparing a sample of **potassium ethyl sulfate** for analysis.

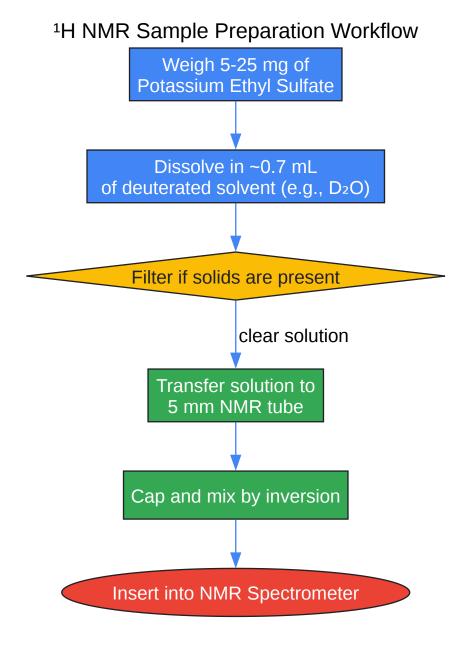
Materials:

- Potassium Ethyl Sulfate (5-25 mg)
- Deuterated Solvent (e.g., Deuterium Oxide, D₂O), 0.6-0.7 mL[4]
- 5 mm NMR Tube
- Vial and Pasteur pipette

Procedure:

- Weighing: Accurately weigh 5-25 mg of the purified potassium ethyl sulfate into a small vial.[4]
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a good choice for this salt) to the vial and gently swirl to dissolve the sample completely.[4]
- Filtering (if necessary): If any solid particulates are present, filter the solution through a small cotton plug in a Pasteur pipette before transferring it to the NMR tube to avoid issues with spectral quality.[4]
- Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette.
- Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- Cleaning: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.





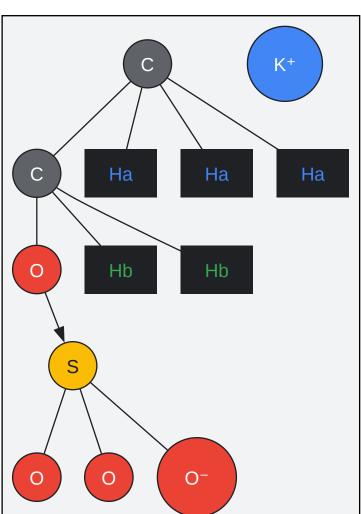
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Caption: Workflow for preparing an NMR sample.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of **potassium ethyl sulfate** is characterized by two distinct signals corresponding to the two sets of chemically non-equivalent protons in the ethyl group (-CH₂-CH₃).





Structure of Potassium Ethyl Sulfate

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Caption: Structure showing non-equivalent protons (Ha, Hb).

The methylene protons (-CH₂-, labeled Hb) are adjacent to the electron-withdrawing sulfate group, causing them to be "deshielded" and appear at a higher chemical shift (downfield).[5] These protons are coupled to the three neighboring methyl protons, and according to the n+1 rule, their signal is split into a quartet (3+1=4 peaks).[6]

The methyl protons (-CH₃, labeled Ha) are further from the sulfate group and are therefore more shielded, appearing at a lower chemical shift (upfield). They are coupled to the two adjacent methylene protons, and their signal is split into a triplet (2+1=3 peaks).[6]



The integrated area under each signal is proportional to the number of protons it represents, resulting in an integration ratio of 2:3 for the quartet and triplet, respectively.[6]

Expected ¹H NMR Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of **potassium ethyl sulfate**.

Signal Assignment	Proton Group	Expected Chemical Shift (δ, ppm)*	Multiplicity	Integration	Coupling Constant (J, Hz)
Hb	-O-CH ₂ -CH ₃	~ 4.0	Quartet (q)	2H	~ 7.0
На	-O-CH₂-CH₃	~ 1.3	Triplet (t)	3H	~ 7.0

^{*}Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary slightly depending on the solvent used.[3]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the unambiguous characterization of **potassium ethyl sulfate**. The distinct quartet and triplet signals, with their characteristic chemical shifts and a 2:3 integration ratio, provide conclusive evidence for the presence of the ethyl sulfate structure. The protocols provided herein offer a reliable methodology for the synthesis, purification, and subsequent NMR analysis of this compound, ensuring data quality and accuracy for research and development applications.

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